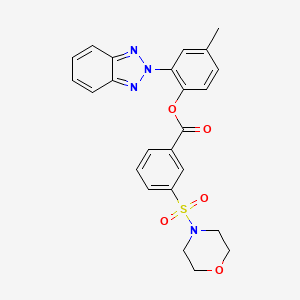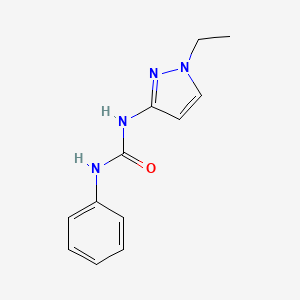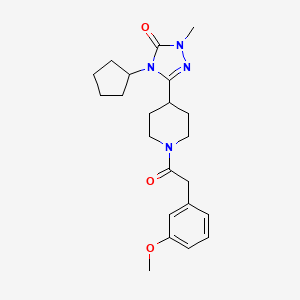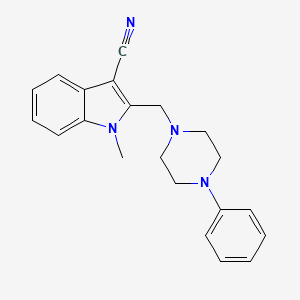
2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 3-(morpholinosulfonyl)benzoate is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a morpholinosulfonyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-(morpholinosulfonyl)benzoate typically involves multiple steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with nitrous acid.
Attachment of Methylphenyl Group: The benzotriazole intermediate is then reacted with a methylphenyl halide under basic conditions to form the desired benzotriazole derivative.
Formation of Morpholinosulfonyl Benzoate: Separately, morpholine is reacted with benzenesulfonyl chloride to form morpholinosulfonyl chloride, which is then esterified with benzoic acid to form morpholinosulfonyl benzoate.
Final Coupling Reaction: The benzotriazole derivative and morpholinosulfonyl benzoate are coupled under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions may target the benzotriazole moiety or the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the benzotriazole moiety can yield a dihydrobenzotriazole derivative.
Substitution: Substitution at the sulfonyl group can result in the formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry
Photostabilizers: The benzotriazole moiety is known for its ability to absorb ultraviolet (UV) light, making this compound useful as a photostabilizer in polymers and coatings.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe due to its potential photophysical properties.
Industry
Polymer Additives: Used as an additive in polymers to enhance UV resistance and stability.
Coatings: Applied in coatings to protect surfaces from UV degradation.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-(morpholinosulfonyl)benzoate involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting the underlying material from UV-induced damage. The benzotriazole moiety is primarily responsible for this UV absorption. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-Benzotriazol-2-yl)-4-tert-butylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-1,2,3-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its high photostability and used in similar applications.
Uniqueness
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 3-(morpholinosulfonyl)benzoate is unique due to the presence of the morpholinosulfonyl group, which can enhance its solubility and reactivity compared to other benzotriazole derivatives. This makes it particularly useful in applications requiring specific solubility and stability profiles.
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H22N4O5S/c1-17-9-10-23(22(15-17)28-25-20-7-2-3-8-21(20)26-28)33-24(29)18-5-4-6-19(16-18)34(30,31)27-11-13-32-14-12-27/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
UAIIVHHQQJRWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11109218.png)
![1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11109225.png)

![4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester](/img/structure/B11109244.png)
![3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B11109251.png)
![N,N'-bis[(E)-phenylmethylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11109252.png)

![(2Z)-2-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)hydrazinecarbothioamide](/img/structure/B11109262.png)

![4-fluoro-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11109288.png)
![2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11109307.png)
![{2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron](/img/structure/B11109310.png)
![Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate](/img/structure/B11109313.png)
![N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109321.png)
